6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.2163 . This compound is characterized by its unique spirocyclic structure, which includes a cyclopropyl group and an oxaspiro ring system. The presence of these structural features makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the reaction of a suitable cyclopropyl-containing precursor with a reagent that induces cyclization, such as a strong acid or base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring system or the nitrile group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to investigate the effects of spirocyclic structures on biological activity.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic structure but differ in the attached ring systems and functional groups.
Spiro[cyclopropane-1,9’-fluorene]: This compound also features a spirocyclic structure but with a different ring system and functional groups.
Uniqueness
6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific combination of a cyclopropyl group and an oxaspiro ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-5-10(8-1-2-8)3-9(4-10)6-12-7-9/h8H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRXQZTMOGBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC3(C2)COC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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